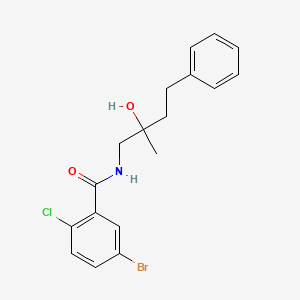

5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

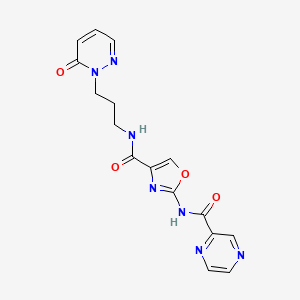

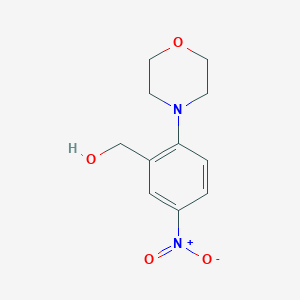

“5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide” is a complex organic compound. It contains a benzamide core, which is a common structure in many pharmaceutical drugs . The compound also has bromine and chlorine substituents, which can significantly affect its reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide core would likely contribute to the compound’s rigidity, while the halogen substituents and the 2-hydroxy-2-methyl-4-phenylbutyl group could influence its shape and polarity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzamide core is known to undergo reactions such as hydrolysis and reduction . The halogen substituents could potentially be involved in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the nature and arrangement of its functional groups .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

This compound has been studied for its potential antitumor properties. The enantiomers of a related sulfonamide derivative have shown to inhibit the activity of PI3Kα kinase, which is implicated in cancer cell growth and survival . The inhibition of this kinase could lead to the development of new anticancer therapies.

Antibacterial and Antiviral Applications

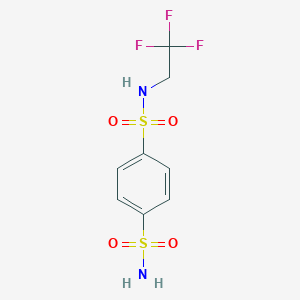

Sulfonamides, which are structurally related to this compound, have a long history of use as antibacterial agents. They have also been found to possess antiviral activities . This suggests that “5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide” could potentially be used to develop new antibacterial and antiviral drugs.

Diabetes Therapy

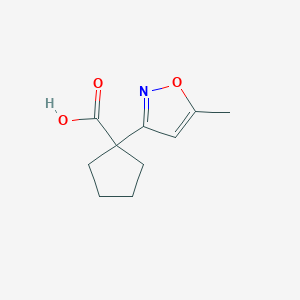

A key intermediate structurally similar to this compound is used in the synthesis of SGLT2 inhibitors, which are a class of medications used in diabetes therapy . These inhibitors work by preventing glucose reabsorption in the kidneys, leading to its excretion in urine and thus lowering blood glucose levels.

Organocatalysis

The capacity of sulfonamide compounds to form weak hydrogen bonds and increase acidity compared to amide groups makes them useful in organocatalysis . This application is significant in chemical synthesis, where these compounds can act as catalysts to speed up reactions.

Enzyme Substrate

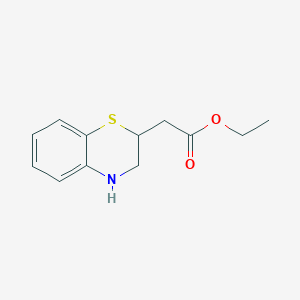

Research indicates that derivatives of this compound can act as substrates for various enzymes. This property is essential for studying enzyme kinetics and understanding the mechanisms of enzyme-catalyzed reactions.

Pharmaceutical Process Scale-Up

The compound has been involved in the practical process scale-up for the manufacturing of therapeutic agents. Its synthesis involves steps like nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, demonstrating its versatility in chemical transformations .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrClNO2/c1-18(23,10-9-13-5-3-2-4-6-13)12-21-17(22)15-11-14(19)7-8-16(15)20/h2-8,11,23H,9-10,12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFLLXAVQFFZFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)C2=C(C=CC(=C2)Br)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]quinoline](/img/structure/B2977732.png)

![5-(6-Tert-butylpyridazin-3-yl)-2-(oxan-3-ylmethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2977736.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2977739.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2977740.png)

![Methyl[(2-propoxynaphthalen-1-yl)methyl]amine](/img/structure/B2977743.png)

![2,4-dimethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2977752.png)